22-Dehydroclerosterol
Overview
Description
The compound 22-Dehydroclerosterol is a complex organic molecule. It belongs to the class of steroids, which are characterized by a cyclopenta[a]phenanthrene ring system. This compound is notable for its intricate structure and the presence of multiple chiral centers, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 22-Dehydroclerosterol are bacteria such as E. coli, S. aureus, and H. pylori . These bacteria are common pathogens that can cause various infections in humans.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This can help control bacterial infections and prevent their spread.
Biochemical Analysis
Biochemical Properties
The compound is known to be involved in various biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It is expected that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 22-Dehydroclerosterol at different dosages in animal models are not well studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Dehydroclerosterol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route may start with simpler steroid precursors, followed by a series of reactions such as alkylation, oxidation, and reduction to achieve the desired structure. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the hepta-3,6-dien-2-yl side chain can be reduced to single bonds.
Substitution: The hydrogen atoms in the cyclopenta[a]phenanthrene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and stereochemistry. Its multiple chiral centers make it an excellent subject for exploring enantioselective synthesis and chiral resolution techniques.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its structural similarity to natural steroids makes it a valuable tool for investigating steroid hormone functions and interactions.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its steroidal structure suggests possible uses in treating hormonal imbalances, inflammatory conditions, and certain cancers.
Industry
In the industrial sector, this compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A natural steroid with a similar cyclopenta[a]phenanthrene ring system.
Testosterone: An androgen hormone with a related structure.
Estradiol: An estrogen hormone with a similar core structure but different functional groups.
Uniqueness
What sets 22-Dehydroclerosterol apart is its unique combination of functional groups and chiral centers. This complexity provides a rich platform for studying stereochemistry and the effects of structural variations on biological activity.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFINKUHDHOSM-KEJCWXRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319028 | |
Record name | 22-Dehydroclerosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26315-07-1 | |
Record name | 22-Dehydroclerosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26315-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 22-Dehydroclerosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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